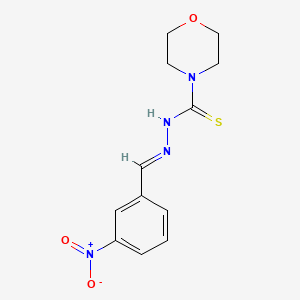
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide, also known as NBMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NBMC is a yellow crystalline solid with a molecular formula of C12H13N3O3S and a molecular weight of 287.32 g/mol. In
作用機序
The mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is not fully understood. However, it has been suggested that N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide may exert its antimicrobial activity by disrupting the cell membrane of bacteria. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide is also stable and can be stored for extended periods. However, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
将来の方向性
There are several future directions for the study of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide. One potential area of research is the development of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a potential anticancer agent. Further studies are needed to elucidate the mechanism of action of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide and its potential therapeutic applications. Additionally, more research is needed to understand the safety and toxicity profile of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide.
合成法
The synthesis of N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide involves the reaction between 3-nitrobenzaldehyde and 4-morpholinecarbothiohydrazide in the presence of a catalyst, such as acetic acid or hydrochloric acid. The reaction yields N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide as a yellow crystalline solid with a high yield.
科学的研究の応用
N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. N'-(3-nitrobenzylidene)-4-morpholinecarbothiohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-16(18)11-3-1-2-10(8-11)9-13-14-12(20)15-4-6-19-7-5-15/h1-3,8-9H,4-7H2,(H,14,20)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZCZDCIGAWYKL-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

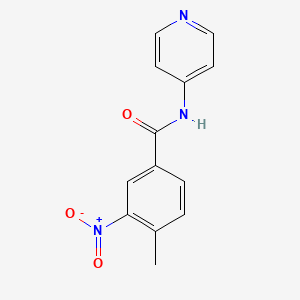
![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)
![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)


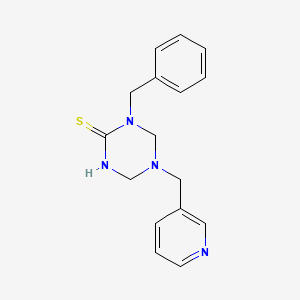
![5-[(1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5746390.png)


![3-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5746406.png)
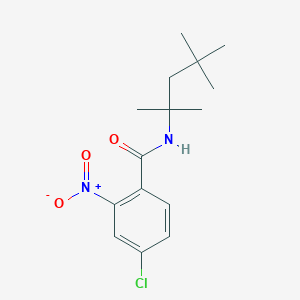
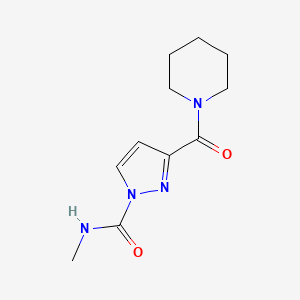
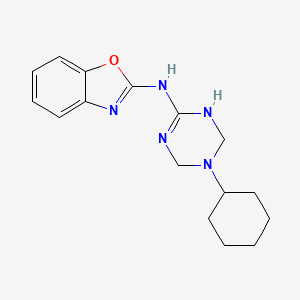
![4-[(4-phenyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5746442.png)